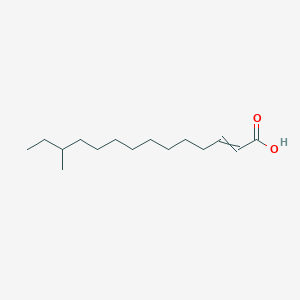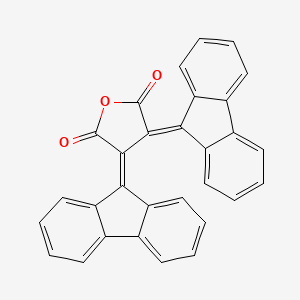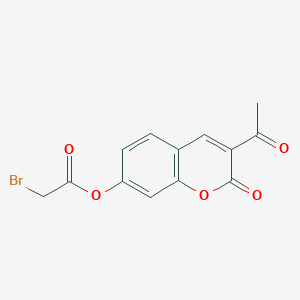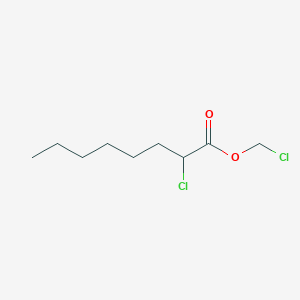
L-Tyrosine, L-leucyl-L-phenylalanylglycylglycyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tyrosine, L-leucyl-L-phenylalanylglycylglycyl- is a complex peptide compound that combines several amino acids, including L-tyrosine, L-leucine, L-phenylalanine, glycine, and glycine. Each of these amino acids plays a crucial role in various biological processes, making this compound of significant interest in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, L-leucyl-L-phenylalanylglycylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protective groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like L-Tyrosine, L-leucyl-L-phenylalanylglycylglycyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
L-Tyrosine, L-leucyl-L-phenylalanylglycylglycyl- can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or periodate (IO4-) are commonly used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of L-tyrosine can lead to the formation of dopaquinone, while reduction of disulfide bonds results in free thiol groups.
Applications De Recherche Scientifique
L-Tyrosine, L-leucyl-L-phenylalanylglycylglycyl- has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.
Medicine: Explored for potential therapeutic applications, including as a precursor for neurotransmitter synthesis.
Industry: Utilized in the production of peptide-based drugs and as a component in cosmetic formulations.
Mécanisme D'action
The mechanism of action of L-Tyrosine, L-leucyl-L-phen
Propriétés
Numéro CAS |
80479-94-3 |
|---|---|
Formule moléculaire |
C28H37N5O7 |
Poids moléculaire |
555.6 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C28H37N5O7/c1-17(2)12-21(29)26(37)33-22(13-18-6-4-3-5-7-18)27(38)31-15-24(35)30-16-25(36)32-23(28(39)40)14-19-8-10-20(34)11-9-19/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,35)(H,31,38)(H,32,36)(H,33,37)(H,39,40)/t21-,22-,23-/m0/s1 |
Clé InChI |
KAWKFYNHTVUBLV-VABKMULXSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone](/img/structure/B14407302.png)


![2,8-Diethyldibenzo[b,d]furan](/img/structure/B14407334.png)
![8-Methylspiro[4.5]dec-7-en-1-one](/img/structure/B14407336.png)




![2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-phenoxy-1,2-oxazolidin-3-one](/img/structure/B14407351.png)

![4-[(E)-anilinodiazenyl]-1H-imidazole-5-carboxamide](/img/structure/B14407364.png)

